1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
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Overview
Description
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound with a unique structure that includes a naphthalene ring, an ethanol group, and a silyl ether group
Preparation Methods
The synthesis of 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using silyl ethers, followed by the reduction of naphthalene derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Scientific Research Applications
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The naphthalene ring structure is known to interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and silyl-protected alcohols. Compared to these, 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. Some similar compounds are:
- 1-Naphthalenemethanol
- 2-Naphthalenol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 1-Naphthalenepropanol, 6-[[(1,1-Dimethylethyl)Dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- .
Properties
Molecular Formula |
C19H32O2Si |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethanol |
InChI |
InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-9-10-17-15(14-16)8-7-11-19(17,4)12-13-20/h9-10,14,20H,7-8,11-13H2,1-6H3 |
InChI Key |
ZSSQGTOSBGYOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO |
Origin of Product |
United States |
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